Nitrate d’europium(III) hydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

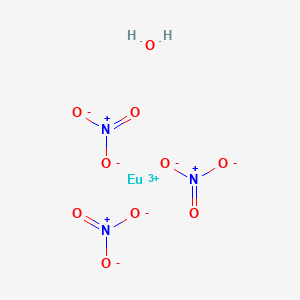

Europium(III) nitrate hydrate is an inorganic compound with the chemical formula Eu(NO₃)₃·xH₂O. It is a highly water-soluble crystalline europium source, compatible with nitrates and lower (acidic) pH environments . This compound is commonly used in various scientific and industrial applications due to its unique properties, including its luminescent characteristics.

Applications De Recherche Scientifique

Europium(III) nitrate hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing europium-doped materials, such as thin-film phosphors and nanophosphors.

Biology: Utilized in bioimaging due to its luminescent properties.

Medicine: Employed in the development of pharmaceuticals and diagnostic agents.

Industry: Applied in the production of specialized steels and as a catalyst in various chemical reactions.

Mécanisme D'action

Target of Action

Europium(III) nitrate hydrate is primarily used as a dopant in the preparation of various materials . It is also used as a precursor to synthesize thin-film phosphors and in the fabrication of nanomaterials .

Mode of Action

Europium(III) nitrate hydrate interacts with its targets by being incorporated into their structure during synthesis . For instance, it can react with anions and other Lewis bases to form complexes . An example of this is its reaction with 1,3,5-trimesic acid to form a europium metal-organic framework, a type of coordination polymer .

Biochemical Pathways

The specific biochemical pathways affected by Europium(III) nitrate hydrate are largely dependent on the material it is doping or the complexes it forms. For instance, when used in the synthesis of Y2O3:Eu3+ thin-film phosphors, it can affect the luminescent properties of the resulting material .

Pharmacokinetics

Its solubility in water can impact its distribution and availability in a given system.

Result of Action

The primary result of Europium(III) nitrate hydrate’s action is the alteration of the properties of the materials it dopes or the complexes it forms . For instance, it can enhance the luminescent properties of materials, making them suitable for display applications and white light-emitting diodes .

Action Environment

The action of Europium(III) nitrate hydrate can be influenced by environmental factors such as temperature and pH. For example, the hexahydrate form of the compound decomposes at a temperature of 65°C . Additionally, its solubility can be affected by the pH of the solution . It is also an oxidizing agent, and when mixed with hydrocarbons, it can form a flammable mixture .

Analyse Biochimique

Biochemical Properties

Europium(III) nitrate hydrate is known to interact with various biomolecules. For instance, it reacts with anions and other Lewis bases to form complexes

Cellular Effects

These frameworks are employed for detecting substances like acetone, Cr3+, and Pb2+ in real samples .

Molecular Mechanism

At higher concentrations, the binding of nitrate to Europium(III) is observed . Europium(III) nitrate hydrate reacts with anions and other Lewis bases to form complexes . For example, with 1,3,5- trimesic acid, europium metal-organic framework, a coordination polymer, under hydrothermal conditions .

Temporal Effects in Laboratory Settings

The hexahydrate of Europium(III) nitrate hydrate shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization . The thermal decomposition is a complex step-wise process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Europium(III) nitrate hydrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid (HNO₃). The reaction proceeds as follows :

Eu2O3+6HNO3→2Eu(NO3)3+3H2O

This reaction results in the formation of europium(III) nitrate, which can then be hydrated to produce europium(III) nitrate hydrate.

Industrial Production Methods: In industrial settings, the production of europium(III) nitrate hydrate follows a similar process but on a larger scale. The europium oxide is dissolved in concentrated nitric acid under controlled temperature and pressure conditions to ensure complete dissolution and formation of the nitrate compound. The resulting solution is then evaporated to obtain the hydrated crystals.

Analyse Des Réactions Chimiques

Types of Reactions: Europium(III) nitrate hydrate undergoes various chemical reactions, including:

Oxidation: As an oxidizing agent, it can participate in redox reactions.

Complexation: It reacts with anions and Lewis bases to form complexes.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve reducing agents and controlled temperature conditions.

Complexation Reactions: Often involve ligands such as 1,3,5-trimesic acid under hydrothermal conditions.

Major Products:

Oxidation: Europium(III) oxide (Eu₂O₃) can be formed.

Complexation: Various europium-based metal-organic frameworks (MOFs) can be synthesized.

Comparaison Avec Des Composés Similaires

- Europium(III) chloride hexahydrate

- Gadolinium(III) nitrate hexahydrate

- Terbium(III) nitrate hexahydrate

Comparison: Europium(III) nitrate hydrate is unique due to its high solubility in water and its strong oxidizing properties. Compared to similar compounds like gadolinium(III) nitrate hexahydrate and terbium(III) nitrate hexahydrate, europium(III) nitrate hydrate is particularly valued for its luminescent characteristics, making it highly useful in applications such as bioimaging and the synthesis of light-emitting materials .

Propriétés

IUPAC Name |

europium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGOHVJDOSTECY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Eu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH2N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron](/img/structure/B560835.png)

![6-Azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B560837.png)

![3-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B560838.png)

![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)

![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-3,5,6,7-tetrahydro-6,7-dihydroxy-](/img/new.no-structure.jpg)

![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)